N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide is a chemical compound that belongs to the class of amidine derivatives. It features a hydroxylamine functional group, which contributes to its biological activity. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and biological research.
N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide is classified as an indole derivative, specifically a hydroxylamine-substituted amidine. Its molecular formula is , and it has a molecular weight of approximately 204.23 g/mol.
The synthesis of N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide generally involves the following steps:
The purification of the product often involves recrystallization from suitable solvents to achieve high purity levels. In industrial settings, these methods are scaled up, optimizing reaction conditions to maximize yield and minimize by-products .
The molecular structure of N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide can be represented by its structural formula, which highlights the arrangement of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | C10H12N4O |
Molecular Weight | 204.23 g/mol |
IUPAC Name | N'-hydroxy-5-methoxy-1H-indole-3-carboximidamide |
InChI | InChI=1S/C10H12N4O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) |
Canonical SMILES | CC1=CC2=C(C=C1)NC=C2C(=NO)N |
This data provides insights into the compound's chemical identity and structural characteristics.
N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide can participate in several chemical reactions:
The following reagents are commonly used for these reactions:
The mechanism of action of N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide involves its interaction with specific enzymes and signaling pathways within biological systems. Preliminary studies suggest that it may inhibit certain enzymes and modulate pathways associated with oxidative stress and inflammation, contributing to its potential therapeutic effects .
N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide is a solid compound at room temperature, typically appearing as a crystalline powder.
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature variations. Its solubility in organic solvents like ethanol and methanol facilitates its use in various chemical reactions.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in ethanol/methanol |
These properties are essential for understanding how the compound behaves in different environments and applications .
N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide has several applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5